molecular formula C11H17NS B11805149 1-Ethyl-2-(thiophen-3-yl)piperidine

1-Ethyl-2-(thiophen-3-yl)piperidine

Cat. No.: B11805149
M. Wt: 195.33 g/mol
InChI Key: YPZARBPDRDXPDI-UHFFFAOYSA-N
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Description

1-Ethyl-2-(thiophen-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with an ethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(thiophen-3-yl)piperidine typically involves the reaction of piperidine derivatives with thiophene compounds. One common method is the condensation reaction between 1-ethylpiperidine and thiophene-3-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the piperidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene or piperidine derivatives.

    Substitution: Substituted thiophene or piperidine derivatives.

Scientific Research Applications

1-Ethyl-2-(thiophen-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(thiophen-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(thiophen-2-yl)piperidine
  • 1-Ethyl-2-(furan-3-yl)piperidine
  • 1-Ethyl-2-(pyridin-3-yl)piperidine

Uniqueness

1-Ethyl-2-(thiophen-3-yl)piperidine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This compound’s distinct structure allows for unique interactions with biological targets and materials, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

1-ethyl-2-thiophen-3-ylpiperidine

InChI

InChI=1S/C11H17NS/c1-2-12-7-4-3-5-11(12)10-6-8-13-9-10/h6,8-9,11H,2-5,7H2,1H3

InChI Key

YPZARBPDRDXPDI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CSC=C2

Origin of Product

United States

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